2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13(2)20(14-8-4-3-5-9-14)17(21)12-22-18-19-15-10-6-7-11-16(15)23-18/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYXDWTNFTUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate to produce benzothiazole derivatives . These intermediates can then undergo further reactions, such as coupling with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final product . Industrial production methods often involve the use of microwave irradiation to enhance reaction yields and reduce reaction times .
Chemical Reactions Analysis
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as COX-1 and COX-2, which are involved in the inflammatory response . Additionally, molecular docking studies have revealed its potential to bind to protein receptors, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Bulkier Groups: The isopropyl group in the target compound improves lipophilicity (logP ~4.5 estimated) compared to methyl or methoxy substituents .
Heterocycle Modifications :
- Replacing benzothiazole with thiazole (Analog 3) or benzoxazole (Analog 4) alters π-π stacking and hydrogen-bonding capabilities. Benzothiazole’s sulfur atom may facilitate stronger intermolecular interactions than oxygen in benzoxazole .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution between benzothiazole-2-thiol and chloroacetamide derivatives, similar to methods used for Analog 2 ().
- In contrast, Analog 1 requires fluorination via LDA/NFSI, highlighting the complexity of introducing fluorine .
Physicochemical Properties :
- Solubility : The target compound’s branched isopropyl group may reduce aqueous solubility compared to Analog 1’s methoxy-methyl group.
- Crystallinity: Analog 2 crystallizes in a monoclinic system (P21/n), while Analog 3 forms hydrogen-bonded 1D chains (R₂²(8) motif), impacting dissolution rates .
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.
Chemical Structure
The compound's structure can be represented as follows:
It features a benzothiazole moiety linked to a propanamide group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential lead in antimicrobial drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the upregulation of pro-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings indicate that this compound may have significant potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways. This dual inhibition could provide therapeutic benefits in managing pain without the side effects associated with traditional NSAIDs .
- Cellular Pathways : The compound influences cellular signaling pathways related to apoptosis and cell proliferation. It appears to activate stress response pathways that lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology.
- Clinical Relevance : Preliminary clinical trials have suggested that compounds with similar structures may enhance the efficacy of existing cancer therapies when used in combination .
Q & A
Q. What synthetic pathways are recommended for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide?
The compound is synthesized via multi-step reactions. A common method involves:
- Step 1 : Reacting 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of sodium acetate to form an intermediate acetamide.
- Step 2 : Coupling the intermediate with 1,3-benzothiazol-2-thiol under reflux conditions in ethanol. Key considerations include maintaining anhydrous conditions and optimizing stoichiometric ratios to minimize byproducts. Characterization via H/C NMR and mass spectrometry is critical for confirming structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and purity by analyzing proton and carbon environments.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
- X-ray Crystallography : Resolves 3D molecular geometry and dihedral angles between aromatic rings (using SHELX software for refinement) .
Q. How can thermal stability be evaluated for this compound?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events. Typical data ranges: Decomposition onset at ~250–300°C, depending on substituent effects .
Advanced Research Questions
Q. How can structural modifications enhance biological activity while reducing toxicity?
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF) to the benzothiazole moiety to improve binding affinity to target enzymes.
- SAR Studies : Compare derivatives with varied substituents (e.g., methyl, fluoro) on the phenyl ring to assess antimicrobial IC values. For example, fluorinated analogs show 2–3× higher activity against Staphylococcus aureus .
- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to identify non-toxic candidates (IC > 100 µM).
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Hydrogen Bond Analysis : Intermolecular N–H⋯N bonds (as observed in related acetamides) stabilize crystal packing and may correlate with solubility and bioavailability .
- Dihedral Angle Effects : A twist angle >75° between benzothiazole and thiadiazole rings reduces π-π stacking, potentially lowering membrane permeability .
Q. What computational strategies predict binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with antimicrobial targets (e.g., E. coli DNA gyrase). Key residues (e.g., Asp73, Glu50) show strong hydrogen bonding with the acetamide carbonyl group.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
Methodological Recommendations
- Synthesis Optimization : Replace chloroacetyl chloride with bromoacetyl derivatives to improve reaction kinetics (yield increases by ~15% with 1.2 eq. NaHCO) .
- Crystallography : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve disorder in sulfanyl groups .
- Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
